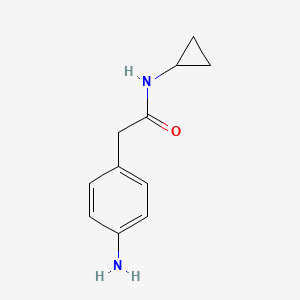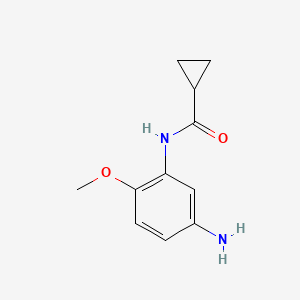
(2-Amino-6-chlorophenyl)diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2-Amino-6-chlorophenyl)diethylamine" is not directly mentioned in the provided papers, but related compounds and reactions involving diethylamine and amino derivatives are discussed. Diethylamine itself is a secondary amine and is used as a catalyst in various organic synthesis reactions. It is involved in the synthesis of medicinally relevant compounds and can act as an organocatalyst in eco-friendly and diastereoselective synthesis processes .
Synthesis Analysis
The synthesis of related compounds involves the reaction of diethylamine with other reactants. For instance, diethyl 5-chloro-1-pentynylphosphonate reacts with primary and secondary amines to produce novel 2-amino-1-cyclopentenylphosphonates with a unique mechanism involving a zwitterionic intermediate . Another example is the use of diethylamine in the synthesis of 2-amino-4H-chromenes, which are important in medicinal chemistry as Bcl-2 protein antagonists .
Molecular Structure Analysis
The molecular structure of compounds synthesized using diethylamine can be complex. For example, the crystal structure of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate has been determined, showing a five-membered thiophene ring with amino, methyl, and dicarboxylate groups. The structure is stabilized by intramolecular hydrogen bonding .
Chemical Reactions Analysis
Diethylamine is involved in various chemical reactions. It acts as a catalyst in the synthesis of 2-aminothiophene derivatives, which are intermediates in the production of agrochemicals, dyes, and pharmacologically active compounds . Additionally, it is used in the synthesis of cyclobutenamine derivatives, which can undergo further transformations such as thermal ring-opening reactions and addition reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "(2-Amino-6-chlorophenyl)diethylamine" are not directly provided, the properties of related compounds synthesized using diethylamine can be inferred. These compounds typically have defined melting points, and their crystal structures suggest solid-state stability. The reactivity of these compounds can be influenced by the presence of diethylamine, which can facilitate cyclization and other transformations .
Wissenschaftliche Forschungsanwendungen
Fluorinating Agent
The compound (1,1,2-trifluoro-2-chloroethyl)-diethylamine, related to (2-Amino-6-chlorophenyl)diethylamine, has been utilized for the substitution of hydroxyl groups by fluorine atoms, specifically in hydroxy-compounds with additional functional groups like carbonyl, ester, and amino-groups (Bergmann & Cohen, 1970).
Corrosion Inhibition
α-Aminophosphonates, structurally similar to (2-Amino-6-chlorophenyl)diethylamine, have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, beneficial for industrial pickling processes. These inhibitors exhibit high inhibition efficiency and are identified as mixed-type inhibitors, predominantly functioning as cathodic inhibitors (Gupta et al., 2017).
Analytical Chemistry
In analytical chemistry, a high-performance liquid chromatographic method has been developed for quantitating 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, a compound structurally related to (2-Amino-6-chlorophenyl)diethylamine. This method is significant for the analysis of anticonvulsant drugs in biological samples (Lin et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-2-N,2-N-diethylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-3-13(4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHDPCSPKJQTGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588281 |
Source


|
| Record name | 3-Chloro-N~2~,N~2~-diethylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926232-19-1 |
Source


|
| Record name | 3-Chloro-N~2~,N~2~-diethylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)

![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)
